molecular formula C13H7IN2O3 B3674996 4-(4-iodophenoxy)-3-nitrobenzonitrile

4-(4-iodophenoxy)-3-nitrobenzonitrile

Cat. No.: B3674996
M. Wt: 366.11 g/mol
InChI Key: VNOYTYSKQVOZAB-UHFFFAOYSA-N
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Description

4-(4-Iodophenoxy)-3-nitrobenzonitrile is a halogenated aromatic compound featuring a benzonitrile core substituted with a nitro group at the 3-position and a 4-iodophenoxy group at the 4-position. Challenges in synthesizing iodinated analogs are highlighted in , where a related compound, 2-(4-((4-iodophenoxy)methyl)phenoxy) ethanol, required alternative methods due to intermediate instability .

Properties

IUPAC Name

4-(4-iodophenoxy)-3-nitrobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7IN2O3/c14-10-2-4-11(5-3-10)19-13-6-1-9(8-15)7-12(13)16(17)18/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOYTYSKQVOZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)C#N)[N+](=O)[O-])I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-iodophenoxy)-3-nitrobenzonitrile typically involves a multi-step process. One common method starts with the nitration of benzonitrile to introduce the nitro group. This is followed by the iodination of phenol to obtain 4-iodophenol. The final step involves the etherification of 4-iodophenol with 3-nitrobenzonitrile under basic conditions to form the desired compound.

Reaction Conditions:

    Nitration: Benzonitrile is treated with a mixture of concentrated sulfuric acid and nitric acid at low temperatures.

    Iodination: Phenol is reacted with iodine and a suitable oxidizing agent, such as sodium hypochlorite, in an aqueous medium.

    Etherification: The iodophenol and nitrobenzonitrile are reacted in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of 4-(4-iodophenoxy)-3-nitrobenzonitrile may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and iodination steps, and the employment of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(4-iodophenoxy)-3-nitrobenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The phenoxy group can be oxidized under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under mild pressure.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products

    Substitution: Formation of various substituted phenoxy derivatives.

    Reduction: Formation of 4-(4-iodophenoxy)-3-aminobenzonitrile.

    Oxidation: Formation of quinone derivatives.

Scientific Research Applications

4-(4-iodophenoxy)-3-nitrobenzonitrile has several applications in scientific research:

    Materials Science: Used in the synthesis of advanced polymers and materials with unique electronic properties.

    Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Biological Studies: Used as a probe in biochemical assays to study enzyme interactions and binding affinities.

Mechanism of Action

The mechanism of action of 4-(4-iodophenoxy)-3-nitrobenzonitrile depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Nitrobenzonitrile Derivatives with Amino Substituents

  • 4-(Ethylamino)-3-nitrobenzonitrile (CAS 90349-18-1): Molecular Formula: C₉H₉N₃O₂ Molecular Weight: 191.2 g/mol Key Properties: Used as a synthetic intermediate; 96% purity available commercially. The ethylamino group enhances solubility in polar solvents compared to the iodophenoxy derivative .
  • 4-(Isopentylamino)-3-nitrobenzonitrile (PANB): Application: Demonstrated superior corrosion inhibition efficiency (94.8% at 303 K) for mild steel in acidic environments, attributed to the electron-donating isopentylamino group facilitating adsorption on metal surfaces .
  • 4-(Cyclopentylamino)-3-nitrobenzonitrile (CAS 320405-99-0): Molecular Weight: 231.25 g/mol Structural Insight: The bulky cyclopentylamino group may reduce reactivity in electrophilic substitutions compared to the iodophenoxy analog .

Halogenated Nitrobenzonitriles

  • 4-((2-Chlorobenzyl)oxy)-3-ethoxy-5-iodobenzonitrile (CAS 694507-23-8): Structural Features: Combines iodine, chlorine, and ethoxy groups.

Conjugated and Extended Systems

  • 4-{2-[4-(Dimethylamino)phenyl]ethenyl}-3-nitrobenzonitrile (CAS 7570-35-6): Key Feature: An ethenyl linker creates extended conjugation, shifting absorption spectra to longer wavelengths. This property is critical for optoelectronic applications, unlike the non-conjugated iodophenoxy derivative .
  • 4-(5-Phenyl-1,2,4-triazolo[3,4-a]isoquinolin-3-yl)benzonitrile: Application: Demonstrates the utility of benzonitrile scaffolds in heterocyclic synthesis, though the nitro group’s absence limits direct comparison .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
4-(4-Iodophenoxy)-3-nitrobenzonitrile C₁₃H₇IN₂O₃ 366.02 (calculated) 4-iodophenoxy, 3-nitro Potential pharmaceutical intermediate N/A
4-(Ethylamino)-3-nitrobenzonitrile C₉H₉N₃O₂ 191.2 4-ethylamino, 3-nitro Commercial intermediate
PANB C₁₂H₁₅N₃O₂ 233.27 4-isopentylamino, 3-nitro Corrosion inhibitor (94.8% efficacy)
4-(3,3-Difluoropyrrolidin-1-yl)-3-nitrobenzonitrile C₁₁H₉F₂N₃O₂ 253.21 4-difluoropyrrolidin, 3-nitro High electrophilicity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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